molecular formula C10H8N2O B3215188 6-(Pyridin-4-yl)pyridin-3-ol CAS No. 1159816-97-3

6-(Pyridin-4-yl)pyridin-3-ol

Cat. No. B3215188
CAS RN: 1159816-97-3
M. Wt: 172.18 g/mol
InChI Key: XBRIRQQOXQOJLD-UHFFFAOYSA-N
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Description

“6-(Pyridin-4-yl)pyridin-3-ol” is a chemical compound that belongs to the class of organic compounds known as pyridinols . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridinols are compounds containing a pyridine ring, which bears a hydroxyl group .


Synthesis Analysis

The synthesis of pyridinols can be achieved through a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids . This approach provides a flexible method to produce highly substituted pyridin-4-ol derivatives . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are versatile precursors for subsequent synthetic steps, particularly for palladium-catalyzed processes .


Molecular Structure Analysis

The molecular structure of “6-(Pyridin-4-yl)pyridin-3-ol” consists of a pyridine ring attached to another pyridine ring via a single bond . The compound has a molecular weight of 172.18 .


Chemical Reactions Analysis

Pyridinols, including “6-(Pyridin-4-yl)pyridin-3-ol”, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 389.3±27.0 °C and a predicted density of 1.233±0.06 g/cm3 . Its pKa value is predicted to be 7.23±0.10 .

Mechanism of Action

While the specific mechanism of action for “6-(Pyridin-4-yl)pyridin-3-ol” is not mentioned in the available data, pyridinols and their derivatives have been found to exhibit a wide range of pharmacological properties, such as antioxidant properties . Some derivatives have also been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Safety and Hazards

While specific safety and hazard data for “6-(Pyridin-4-yl)pyridin-3-ol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “6-(Pyridin-4-yl)pyridin-3-ol” and its derivatives could involve further exploration of their pharmacological properties. For instance, their potential anti-tubercular activity could be further investigated . Additionally, the development of novel synthesis methods could also be a focus of future research .

properties

IUPAC Name

6-pyridin-4-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRIRQQOXQOJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314779
Record name [2,4′-Bipyridin]-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)pyridin-3-ol

CAS RN

1159816-97-3
Record name [2,4′-Bipyridin]-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159816-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,4′-Bipyridin]-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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